(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate
Description
(4-Amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate is a pyrazole derivative with a molecular formula of C₇H₁₁N₃O₂·2HCl·H₂O (CID: 3159650) . Its structure features a pyrazole ring substituted with amino and dimethyl groups at positions 4, 3, and 5, respectively, linked to an acetic acid moiety. The dihydrochloride hydrate form enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications. Key properties include:
Properties
IUPAC Name |
2-(4-amino-3,5-dimethylpyrazol-1-yl)acetic acid;hydrate;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.2ClH.H2O/c1-4-7(8)5(2)10(9-4)3-6(11)12;;;/h3,8H2,1-2H3,(H,11,12);2*1H;1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHRXVTVUWOCISS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)N.O.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15Cl2N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate typically involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid . The process may also involve heating under reflux conditions to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring purity through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate has several scientific research applications:
Mechanism of Action
The mechanism of action for (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate involves its interaction with specific molecular targets, such as enzymes or receptors . The compound may inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation . This interaction can disrupt metabolic pathways, leading to the desired biological effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
Pyrazole derivatives are highly tunable due to substitution patterns. Below is a comparative analysis of key analogs:
Impact of Substituents on Reactivity and Bioactivity
- Dimethyl Substituents: The 3,5-dimethyl groups increase steric hindrance, which may reduce metabolic degradation compared to non-methylated analogs .
- Salt Forms : Dihydrochloride hydrates (e.g., target compound) generally exhibit higher aqueous solubility than free bases or neutral analogs, critical for drug formulation .
Biological Activity
(4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C7H15Cl2N3O
- Molecular Weight : 260.12 g/mol
- IUPAC Name : 4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate
The compound exhibits various biological activities primarily through its interaction with specific biological targets. It has been studied for its effects on:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : The compound has been shown to interact with neurotransmitter receptors, potentially influencing neurochemical signaling.
Biological Activity Overview
The biological activities of (4-amino-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid dihydrochloride hydrate can be summarized as follows:
| Activity | Description |
|---|---|
| Antioxidant | Exhibits free radical scavenging properties, reducing oxidative stress. |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines, suggesting potential in treating inflammation. |
| Antimicrobial | Shows activity against various bacterial strains, indicating potential as an antimicrobial agent. |
| Neuroprotective | May protect neurons from damage in neurodegenerative models. |
Case Studies and Research Findings
Several studies have investigated the biological activities of this compound:
-
Antioxidant Activity :
A study demonstrated that the compound effectively scavenged free radicals in vitro, showcasing its potential as an antioxidant agent. The results indicated a significant reduction in oxidative stress markers in treated cells compared to controls. -
Anti-inflammatory Effects :
In a model of acute inflammation, administration of the compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6. This suggests its potential utility in managing inflammatory diseases. -
Neuroprotective Properties :
Research involving neuronal cell cultures indicated that the compound could mitigate apoptosis induced by neurotoxic agents. This points to its possible application in neuroprotection and treatment strategies for conditions like Alzheimer's disease. -
Antimicrobial Activity :
The compound was tested against various bacterial strains, including E. coli and S. aureus, showing significant bactericidal effects at certain concentrations. This highlights its potential for development as an antimicrobial therapeutic.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
